molecular formula C7H8ClN3O B13123628 3-Amino-1H-indazol-7-olhydrochloride

3-Amino-1H-indazol-7-olhydrochloride

Cat. No.: B13123628
M. Wt: 185.61 g/mol
InChI Key: MEEVIRYSVZXIAF-UHFFFAOYSA-N
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Description

Significance of the Indazole Core in Contemporary Organic Chemistry

The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. researchgate.netnih.gov Its rigid structure and the presence of nitrogen atoms allow for specific spatial arrangements of functional groups, facilitating interactions with biological targets. nih.gov The aromatic nature of the indazole ring system contributes to its stability and provides a platform for various chemical modifications. nih.gov The ability to form hydrogen bonds and engage in pi-stacking interactions further enhances its utility in the design of pharmacologically active agents. nih.govmdpi.com

The synthesis of the indazole nucleus can be achieved through various methods, including the cyclization of ortho-substituted anilines and intramolecular C-N bond formation, which can be promoted by metals or conducted under metal-free conditions. nih.govchemrxiv.org This synthetic accessibility allows chemists to generate a diverse library of indazole derivatives for screening and development.

Overview of Substituted Indazoles as Versatile Molecular Scaffolds

The true potential of the indazole core is realized through the introduction of various substituents at different positions on the bicyclic ring. These substitutions can profoundly influence the molecule's electronic properties, solubility, and biological activity. For instance, the addition of amino, hydroxyl, and halogen groups can modulate the compound's ability to interact with specific enzymes or receptors. nih.govnih.govmdpi.com

Substituted indazoles have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. mdpi.comproquest.com This versatility has made them a focal point in drug discovery programs. The ability to fine-tune the properties of the indazole scaffold through substitution patterns allows for the optimization of lead compounds to enhance efficacy and reduce potential side effects. The 1H-indazole-3-amine structure, in particular, has been identified as an effective fragment for binding to the hinge region of tyrosine kinases, a key target in cancer therapy. nih.govmdpi.com

Research Trajectories for 3-Amino-1H-indazol-7-ol hydrochloride

While specific research on 3-Amino-1H-indazol-7-ol hydrochloride is not extensively documented in publicly available literature, its structural features suggest several promising avenues for investigation. The presence of the 3-amino group, the 7-hydroxyl group, and the indazole core itself provides a rich chemical space for exploration.

The amino group at the 3-position can serve as a key pharmacophore for interactions with biological targets, similar to its role in other bioactive indazole derivatives. nih.govmdpi.com The hydroxyl group at the 7-position introduces a potential site for hydrogen bonding and could influence the compound's solubility and metabolic profile. The hydrochloride salt form is typically employed to enhance the solubility and stability of amine-containing compounds for research and potential therapeutic applications.

Future research on 3-Amino-1H-indazol-7-ol hydrochloride is likely to focus on its potential as an inhibitor of protein kinases, given the established role of the 3-aminoindazole scaffold in this area. nih.govmdpi.com Investigations into its anti-proliferative effects on various cancer cell lines would be a logical starting point. Furthermore, its potential as a scaffold for the development of new materials with interesting photophysical or electronic properties could also be explored, leveraging the aromatic and electron-rich nature of the indazole ring system.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-amino-1H-indazol-7-ol;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c8-7-4-2-1-3-5(11)6(4)9-10-7;/h1-3,11H,(H3,8,9,10);1H

InChI Key

MEEVIRYSVZXIAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NN=C2N.Cl

Origin of Product

United States

Synthetic Methodologies for 3 Amino 1h Indazol 7 Olhydrochloride and Analogues

Strategic Approaches to the Indazole Nucleus Formation

The construction of the indazole nucleus is a well-explored area in synthetic organic chemistry, driven by the prevalence of this scaffold in medicinally important compounds. Key strategies focus on the formation of the N-N bond and the closure of the five-membered pyrazole (B372694) ring.

Cyclization reactions are the cornerstone of 1H-indazole synthesis. These methods can be broadly categorized based on the bond-forming strategy, the type of catalyst employed, or the nature of the precursors. Common approaches include intramolecular N-N bond formation, cycloaddition reactions, and various catalyzed or metal-free cyclization protocols.

Intramolecular N-N bond formation represents a direct and efficient pathway to the indazole core. These methods typically involve the cyclization of precursors containing appropriately positioned nitrogen-based functional groups on a benzene (B151609) ring.

One prominent strategy is the oxidative cyclization of 2-aminomethyl-phenylamines. This approach enables the synthesis of all three tautomeric forms of indazoles from readily available starting materials. organic-chemistry.org The reaction mechanism is proposed to involve the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org Optimization studies have shown that reagents like ammonium molybdate with hydrogen peroxide can facilitate this transformation effectively, tolerating a range of substituents. organic-chemistry.org Another key method is intramolecular oxidative C-H bond amination, which can be mediated by transition metals like silver(I). nih.govacs.org This process is believed to proceed through a rapid intramolecular C-N bond formation to generate a radical intermediate, which, after a second single-electron transfer (SET) oxidation and rearomatization, yields the final indazole product. nih.govacs.org

Table 1. Examples of Intramolecular N-N Bond Formation for Indazole Synthesis.
Starting MaterialConditionsProduct TypeYieldReference
2-Aminomethyl-phenylamines(NH4)2MoO4, H2O2, MeOH, rt2H-IndazolesUp to 89% organic-chemistry.org
(E)-N'-Aryl-N,N-dimethylformimidamidesAgOAc, Cu(OAc)2, K2CO3, DMF, 120 °C1-Aryl-1H-indazole-3-carboxylatesVariable nih.govacs.org
o-AminobenzoximesMethanesulfonyl chloride, triethylamine (B128534), 0-23 °C1H-IndazolesGood to excellent researchgate.net

[3+2] Annulation, or 1,3-dipolar cycloaddition, provides a powerful and versatile route to the indazole scaffold. This strategy typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). A common approach utilizes arynes as the two-atom component. nih.govacs.orgorganic-chemistry.org

The reaction of arynes, often generated in situ from precursors like o-(trimethylsilyl)aryl triflates, with diazo compounds is a direct method for constructing a wide range of substituted indazoles. organic-chemistry.orgresearchgate.net This cycloaddition proceeds under mild conditions and offers good to excellent yields. nih.govresearchgate.net Similarly, the reaction of arynes with hydrazones can be used to form the 1H-indazole skeleton. acs.orgorganic-chemistry.org Depending on the reaction conditions and the type of hydrazone used (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), this method can yield 3-substituted or 1,3-disubstituted indazoles. acs.org Another variant of this strategy is the [3+2] dipolar cycloaddition of sydnones with arynes, which provides an efficient route specifically to 2H-indazoles with high yields and no contamination from 1H-indazole isomers. nih.govacs.org

Table 2. Overview of [3+2] Annulation Strategies for Indazole Synthesis.
Dipole SourceDipolarophile SourceConditionsProduct TypeReference
Diazo Compoundso-(Trimethylsilyl)aryl triflatesCsF or TBAF, rtSubstituted 1H-Indazoles organic-chemistry.orgresearchgate.net
N-TosylhydrazonesArynesMild conditions3-Substituted 1H-Indazoles acs.org
SydnonesArynesMild conditions2H-Indazoles nih.govacs.org

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of heterocyclic systems, including indazoles. These methods often involve the intramolecular amination or cyclization of suitably functionalized precursors.

A well-established method is the palladium-catalyzed cyclization of arylhydrazones derived from 2-haloaldehydes or 2-haloacetophenones to produce 1-aryl-1H-indazoles. acs.org This reaction typically employs a palladium source like Pd(dba)2, a chelating phosphine ligand such as rac-BINAP or DPEphos, and a base like Cs2CO3. acs.org The use of preformed hydrazones has been shown to improve yields and broaden the scope of the reaction. acs.org The Suzuki-Miyaura cross-coupling reaction, another powerful palladium-catalyzed transformation, is used to synthesize complex indazole derivatives by forming C-C bonds, often starting from a halogenated indazole precursor and an organoboronic acid. nih.gov Beyond palladium, other transition metals like copper are also widely used. Intramolecular Ullmann-type reactions, which are copper-catalyzed, provide a robust method for indazole synthesis, particularly for large-scale production, by cyclizing precursors like o-haloaryl N-tosylhydrazones or hydrazones formed from o-haloaldehydes. thieme-connect.combeilstein-journals.orgresearchgate.netacs.org

Table 3. Examples of Metal-Catalyzed Cyclization Reactions for Indazole Synthesis.
Reaction TypeCatalyst SystemSubstrateYieldReference
Intramolecular AminationPd(dba)2 / rac-BINAP / Cs2CO3Arylhydrazone of 2-bromobenzaldehydeGood to high acs.org
Intramolecular Ullmann ReactionCopper catalystHydrazone of 2-haloaldehydeOptimal yields thieme-connect.com
Intramolecular N-arylationCopper catalysto-Chlorinated arylhydrazones10-70% beilstein-journals.org

To circumvent the cost, toxicity, and potential for product contamination associated with transition metals, metal-free cyclization protocols have been developed. These methods often rely on the use of chemical oxidants or electrochemical strategies to facilitate the key bond-forming steps.

Electrochemical synthesis offers a green and efficient alternative for constructing the 1H-indazole ring. nih.gov This intramolecular cyclization can be performed in an undivided cell, using platinum or graphite electrodes, via a C-H/N-H coupling reaction. The proposed mechanism involves anodic oxidation of the substrate to form an N-centered radical, which undergoes intramolecular cyclization, followed by a second oxidation and deprotonation to yield the indazole product. nih.gov Chemical oxidants are also employed in metal-free syntheses. For instance, a transition-metal-free oxidative C-N coupling of arylhydrazones can be achieved using TEMPO and dioxygen as the terminal oxidant. acs.org Other protocols use reagents like Oxone in the presence of an iodobenzene catalyst for the intramolecular C–H amination of hydrazones. researchgate.net

Table 4. Selected Metal-Free Protocols for 1H-Indazole Synthesis.
MethodologyKey Reagents/ConditionsSubstrateYieldReference
Electrochemical CyclizationPt electrodes, n-Bu4NBF4/DCM/HFIPArylhydrazonesGood to excellent nih.gov
Oxidative C-N CouplingTEMPO, O2, basic additiveArylhydrazonesGood acs.org
Intramolecular C-H AminationIodobenzene (cat.), OxoneHydrazonesModerate to good researchgate.net

The 3-amino-1H-indazole moiety is a key pharmacophore, and its synthesis is of significant interest. nih.govbethel.edu The amino group can be introduced either during the initial ring formation or by functionalizing a pre-formed indazole core.

A highly effective and direct method involves the condensation of an appropriately substituted 2-fluorobenzonitrile with hydrazine. nih.govnih.gov For example, reacting a compound like 5-bromo-2-fluorobenzonitrile with hydrazine hydrate leads directly to 5-bromo-1H-indazol-3-amine in high yield. nih.gov This approach is powerful as it constructs the heterocyclic ring and installs the C3-amino group in a single, efficient step.

Alternatively, the amino group can be installed on a pre-existing indazole ring. This often requires a two-step process starting with the functionalization of the C3 position. Direct C3-alkylation or amination is challenging due to the low nucleophilicity of this position. nih.govelsevierpure.com Therefore, an indirect approach is common, which involves first introducing a halogen atom at the C3 position. chim.it 3-Iodo or 3-bromoindazoles can be prepared by treating the parent indazole with reagents like I2/KOH or Br2. chim.it The resulting 3-haloindazole can then undergo amination via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to furnish the desired 3-aminoindazole derivative. chim.it

Referenced Compounds

Table 5. List of Chemical Compounds Mentioned in the Article.
Compound Name
3-Amino-1H-indazol-7-ol hydrochloride
5-Bromo-1H-indazol-3-amine
5-bromo-2-fluorobenzonitrile
Ammonium molybdate
Bromine (Br2)
Cesium carbonate (Cs2CO3)
Cesium fluoride (CsF)
Copper(II) acetate (Cu(OAc)2)
DPEphos
Hydrazine
Hydrazine hydrate
Hydrogen peroxide (H2O2)
Iodine (I2)
Iodobenzene
Methanesulfonyl chloride
o-(Trimethylsilyl)aryl triflate
Oxone
Palladium(II) acetate (Pd(OAc)2)
Potassium carbonate (K2CO3)
Potassium hydroxide (KOH)
rac-BINAP
Silver(I) acetate (AgOAc)
TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxy)
Tetrabutylammonium fluoride (TBAF)
Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)2)
Triethylamine

Installation of Amino Functionality at C3 Position

Direct Amination Approaches

Direct amination strategies aim to introduce the C3-amino group onto a pre-existing indazole core. A prominent method for this transformation is the Buchwald-Hartwig C-N cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. rsc.orgbeilstein-journals.org In this context, a 3-haloindazole (typically 3-bromo- or 3-iodo-1H-indazole) is coupled with an amine source. To synthesize the primary 3-aminoindazole, an ammonia equivalent such as benzophenone imine or even ammonia itself can be used. google.com

The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or a pre-formed Pd(0) complex, in combination with a phosphine ligand. The choice of ligand is critical for the reaction's efficiency. Sterically hindered biaryl phosphine ligands or chelating phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) have proven effective. rsc.orgchemicalbook.comnih.gov A strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. nih.gov The efficiency of the coupling can be influenced by several factors, including the nature of the halogen on the indazole, the specific catalyst-ligand system, the base, and the solvent. chemicalbook.com

Precursor-Based Amination Strategies (e.g., from nitriles or oximes)

Precursor-based strategies construct the 3-aminoindazole ring system from acyclic or alternative cyclic starting materials that already contain the nitrogen functionality or a precursor to it. A widely utilized and efficient method begins with substituted o-halobenzonitriles. organic-chemistry.org

Specifically, the reaction of a 2-fluorobenzonitrile derivative with hydrazine hydrate is a common and direct route to 3-aminoindazoles. nih.gov The process involves a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminoindazole ring. This reaction is often carried out at elevated temperatures, for instance, by refluxing in a solvent like n-butanol. chemicalbook.com

Introduction of Hydroxyl Group at C7 Position

Positioning a hydroxyl group specifically at the C7 position of the indazole ring presents a significant regiochemical challenge.

Direct regioselective hydroxylation of an indazole at the C7 position is not a commonly reported transformation due to the reactivity of other positions on the heterocyclic ring. However, methods for the regioselective functionalization of the C7 position have been developed, which can serve as a handle for the subsequent introduction of a hydroxyl group. One such method is the direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS). rsc.orgrsc.org This creates a 7-bromo-1H-indazole intermediate. While not a direct hydroxylation, this bromo-derivative could potentially be converted to the 7-hydroxy analogue through methods like copper-catalyzed hydroxylation or a palladium-catalyzed Buchwald-Hartwig C-O coupling, although these subsequent steps require specific optimization for this substrate. Other C-H activation strategies using rhodium catalysts have also been employed for C7-functionalization of indoles, a related heterocycle, suggesting potential applicability to the indazole system. nih.govnih.gov

A more reliable and common strategy involves incorporating the oxygen functionality into the starting material before the indazole ring is formed. A plausible route starts with a precursor that has a protected hydroxyl group, such as a methoxy (B1213986) group, at the position that will become C7 of the indazole. For example, the synthesis could begin with a 2-methylaniline derivative bearing a methoxy group at the 6-position (e.g., 6-methoxy-2-methylaniline). Through a diazotization reaction followed by intramolecular cyclization, a 7-methoxy-1H-indazole can be formed. chemuniverse.comscbt.com

The final step in this sequence is the cleavage of the methyl ether to unmask the hydroxyl group. This O-demethylation is a standard transformation in organic synthesis and can be achieved using various reagents, most commonly boron tribromide (BBr₃) in an inert solvent like dichloromethane. This method effectively yields the desired 7-hydroxy-1H-indazole core. wikipedia.org

Another precursor-based approach involves starting with 2-methyl-6-nitroaniline. This compound can be converted to 7-nitroindazole (B13768) via diazotization and cyclization. google.com The nitro group at the C7 position can then be reduced to an amino group (forming 7-aminoindazole), which could subsequently be converted to a hydroxyl group via a Sandmeyer-type reaction.

Formation of Hydrochloride Salt for Enhanced Research Utility

The final step in the synthesis is the formation of the hydrochloride salt. Basic nitrogen-containing compounds, such as 3-amino-1H-indazol-7-ol, are often converted to their hydrochloride salts for research and pharmaceutical development. This conversion is an acid-base reaction where the basic amine functional group is protonated by hydrochloric acid. nih.gov

The primary reasons for forming the hydrochloride salt are to improve the compound's physical properties. Hydrochloride salts are generally crystalline solids with higher melting points and greater aqueous solubility compared to the corresponding free base. nih.gov This enhanced water solubility is highly desirable for biological testing and formulation. Furthermore, the salt form often exhibits increased stability and a longer shelf-life. nih.gov

The preparation is typically straightforward and involves dissolving the purified 3-amino-1H-indazol-7-ol free base in a suitable solvent, such as methanol (B129727), ethanol (B145695), or dioxane. A solution of hydrochloric acid (either aqueous or anhydrous, e.g., 4M HCl in dioxane) is then added. nih.gov The hydrochloride salt usually precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent like diethyl ether to remove excess acid, and dried. google.comsci-hub.se

Catalyst Systems and Reaction Conditions

The synthetic routes to 3-Amino-1H-indazol-7-ol hydrochloride rely on a variety of catalysts and specific reaction conditions to ensure high yields and regioselectivity. The key transformations, including C-N bond formation and C-H functionalization, are often mediated by transition metal catalysts.

Interactive Data Table: Catalyst Systems in the Synthesis of 3-Aminoindazole Analogues

Synthetic Step Catalyst System Ligand(s) Base Solvent(s) Temperature
Direct Amination (Buchwald-Hartwig) Pd(OAc)₂ or other Pd(0) source BINAP, Xantphos, or other phosphines Cs₂CO₃, NaOt-Bu Toluene, Dioxane 80-110 °C
Precursor Amination (from 2-bromobenzonitrile) Pd(OAc)₂ BINAP Cs₂CO₃ Toluene Room Temp to Reflux
Regioselective C7-Arylation (Suzuki) PdCl₂(dppf)₂ dppf Cs₂CO₃ 1,4-Dioxane/H₂O 90 °C

| Regioselective C7-Olefination | [RhCp*Cl₂]₂ | N/A (Directing Group used) | AgOAc (oxidant), CsOAc | t-AmylOH | 120 °C |

Interactive Data Table: Key Reagents and Reaction Conditions

Synthetic Step Key Reagent(s) Solvent(s) General Conditions
Precursor Amination (from 2-fluorobenzonitrile) Hydrazine hydrate (NH₂NH₂·H₂O) n-Butanol or Ethanol Reflux
Regioselective C7-Bromination N-Bromosuccinimide (NBS) Acetonitrile (MeCN) or DMF Room Temperature
O-Demethylation of Methoxy Group Boron tribromide (BBr₃) Dichloromethane (DCM) -78 °C to Room Temp

| Hydrochloride Salt Formation | Hydrochloric Acid (HCl) in Dioxane/Ether/MeOH | Dioxane, Ether, Methanol | 0 °C to Room Temp |

Transition Metal Catalysis in Indazole Synthesis (e.g., Copper, Palladium, Rhodium)

Transition metal catalysis is a cornerstone in the synthesis of functionalized indazoles, offering powerful tools for C-N and C-C bond formation. Catalysts based on palladium, copper, and rhodium are particularly prominent in constructing the 3-aminoindazole core and introducing further substitutions.

Palladium (Pd) catalysis is extensively used for the synthesis of 3-aminoindazoles. One common approach involves the intramolecular C-H amination of amidrazones, which can be prepared from corresponding tertiary amides. nih.govnih.gov This method demonstrates good functional group tolerance. nih.gov Another key palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which is effective for introducing aryl groups at specific positions of the indazole ring. For instance, the C7 position of 4-substituted-1H-indazoles can be arylated via a Suzuki-Miyaura reaction of a C7-bromo-indazole intermediate. nih.gov The synthesis of 3-aminoindazoles from 2-bromobenzonitriles can also be achieved through a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone, followed by cyclization. organic-chemistry.org

Copper (Cu) catalysts are also integral to indazole synthesis, often providing a cost-effective alternative to palladium. Copper-catalyzed Ullmann-type coupling reactions are frequently employed. For example, the synthesis of 3-aminoindazoles can be accomplished through a copper-catalyzed cascade reaction involving the coupling of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org Rhodium(III)/Copper(II) co-catalyzed systems have been developed for the C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to yield 1H-indazoles. nih.gov

Rhodium (Rh) catalysis offers unique pathways for indazole synthesis through C-H activation. Rh(III)-catalyzed reactions, for instance, can facilitate the [4+1] annulation of azoxy compounds with alkynes, providing a regioselective route to 2H-indazoles. nih.gov Furthermore, Rh(III) catalysts have been used in the C-H functionalization and cyclization of azobenzenes with alkenes. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indazole Synthesis

Catalyst System Substrate Type Reaction Type Product Type Ref
Pd(OAc)₂, PPh₃ Amidrazones Intramolecular C-H Amination 3-Aminoindazoles nih.gov
PdCl₂(dppf) 6-bromo-1H-indazol-3-amine, Boronic acid esters Suzuki Coupling 6-aryl-1H-indazol-3-amines nih.gov
CuI, L-proline 2-halobenzonitriles, Hydrazine derivatives Cascade Coupling-Condensation 3-Aminoindazoles organic-chemistry.org
[Cp*RhCl₂]₂, AgSbF₆ Azoxy compounds, Diazoesters Tandem C-H Alkylation/Cyclization 3-Acyl-2H-indazoles nih.gov

Acid/Base Catalyzed Methodologies

Acid and base catalysis plays a crucial role in various stages of indazole synthesis, from the formation of the heterocyclic ring to its subsequent functionalization.

Base-catalyzed reactions are fundamental for the N-alkylation of the indazole ring. The use of a strong base, such as sodium hydride (NaH), allows for the deprotonation of the indazole N-H, generating an indazolide anion that can react with various electrophiles. beilstein-journals.orgresearchgate.net This method is often employed for regioselective N1-alkylation, although the selectivity is highly dependent on the substitution pattern of the indazole ring. beilstein-journals.org

Acid-catalyzed reactions are typically employed to promote cyclization and deprotection steps. For example, the synthesis of 3-aminoindazoles from 2-bromobenzonitriles via a palladium-catalyzed arylation of benzophenone hydrazone concludes with an acidic deprotection/cyclization sequence to yield the final product. organic-chemistry.org Dehydrative cyclization, a key step in the formation of many heterocycles, can be promoted by strong acids like triflic acid, which activates hydroxyl groups to facilitate ring closure. nih.gov This principle can be applied to the intramolecular cyclization of appropriately substituted precursors to form the indazole core.

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to enhance sustainability and reduce environmental impact. These approaches focus on the use of eco-friendly solvents, energy-efficient reaction conditions, and catalysts that minimize waste.

One notable green method for synthesizing 3-aminoindazole derivatives involves a cyclocondensation reaction performed under ultrasound irradiation. repec.org This technique often leads to shorter reaction times and higher yields compared to conventional heating. The use of an ethanol-water solvent system in this method further enhances its green credentials. repec.org

Other green chemistry strategies applicable to indazole synthesis include:

Microwave-assisted synthesis: This method can dramatically reduce reaction times and improve yields. nih.gov

Solvent-free reactions: Conducting reactions without a solvent, for example by grinding solid reactants together, minimizes volatile organic compound (VOC) emissions. nih.gov

Use of safer catalysts: Employing non-toxic and recyclable catalysts, such as ceric (IV) ammonium nitrate (CAN), aligns with green chemistry principles. repec.org

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

Green Principle Technique/Reagent Advantage Ref
Alternative Energy Source Ultrasound Irradiation Reduced reaction time, high efficiency repec.org
Alternative Energy Source Microwave Irradiation Rapid heating, improved yields, higher selectivity nih.gov
Benign Solvent System Ethanol-Water (EtOH-H₂O) Eco-friendly, reduced toxicity repec.org
Atom Economy One-pot synthesis Improved efficiency, reduced waste from intermediate purification nih.gov

Regio- and Chemoselectivity Considerations in Synthesis

Regio- and chemoselectivity are critical challenges in the synthesis of substituted indazoles like 3-amino-1H-indazol-7-ol. The presence of two reactive nitrogen atoms (N1 and N2) and multiple sites for substitution on the benzene ring requires precise control over reaction conditions.

The N-alkylation of indazoles is a classic example of a regioselectivity challenge. The outcome of N1 versus N2 substitution is influenced by steric and electronic factors of the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions (e.g., base and solvent). beilstein-journals.orgresearchgate.net For instance, the presence of electron-withdrawing groups like nitro (NO₂) or ester (CO₂Me) at the C7 position has been shown to confer excellent N2 regioselectivity (≥96%). beilstein-journals.orgresearchgate.net In contrast, certain C3 substituents can lead to high N1 selectivity. beilstein-journals.org

Chemoselectivity is also crucial when functionalizing the benzene portion of the indazole core. For example, in the synthesis of 7-substituted indazoles, it is necessary to selectively functionalize the C7 position while avoiding reactions at other positions like C3, C4, C5, or C6. A direct and regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide, which can then be used for further functionalization, such as in Suzuki-Miyaura coupling reactions. nih.gov The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine leverages a highly regioselective cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine, where the cyclization occurs selectively to displace the fluorine atom ortho to the nitrile. chemrxiv.org

Scalability and Process Chemistry Development

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, and reproducibility. For compounds like 3-amino-1H-indazol-7-ol hydrochloride, which may be intermediates for pharmaceuticals, developing a scalable process is essential.

Key aspects of scalability and process chemistry development include:

Route Scouting: Identifying the most efficient and cost-effective synthetic route. This often involves moving away from expensive reagents and catalysts (e.g., replacing palladium with copper where possible) and minimizing the number of synthetic steps.

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and purity while ensuring safety.

Safety Assessment: Identifying and mitigating potential hazards, such as highly exothermic reactions or the use of toxic reagents. For example, a reported bromination method using potassium bromate and sulfuric acid was noted to have potential safety issues due to its exothermic nature. chemrxiv.org

Work-up and Purification: Developing robust and scalable procedures for product isolation and purification, often favoring crystallization over chromatography.

An example of a scalable synthesis is the preparation of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the antiviral drug Lenacapavir, which has been demonstrated on a hundred-gram scale. chemrxiv.org Similarly, patents for the synthesis of the drug Axitinib, which features a 3-aminoindazole core, describe methodologies suitable for industrial production, highlighting the importance of using readily available starting materials and achieving high yields. google.comgoogle.com

Reactivity and Functional Group Transformations of 3 Amino 1h Indazol 7 Olhydrochloride

Chemical Transformations of the C3-Amino Group

The amino group at the C3 position of the indazole ring is a primary aromatic amine, and as such, it undergoes a range of typical reactions for this functional group. These transformations are crucial for the structural modification and elaboration of the 3-Amino-1H-indazol-7-ol hydrochloride scaffold.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the C3-amino group can be readily alkylated or acylated to introduce various substituents. These reactions typically proceed via nucleophilic substitution.

N-Alkylation of the indazole scaffold, including the amino group, can be influenced by steric and electronic effects. While direct alkylation of the C3-amino group is feasible, regioselectivity between the ring nitrogens (N1 and N2) and the exocyclic amino group can be a challenge. Generally, the use of a suitable base and alkylating agent can direct the reaction towards the desired product. For instance, the N-alkylation of the indazole ring has been shown to be selective for the N1 position when using sodium hydride in tetrahydrofuran. nih.gov Similar conditions, with appropriate protection of the other reactive sites, could be adapted for the selective alkylation of the C3-amino group.

N-Acylation of the C3-amino group is a common transformation that leads to the formation of amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting N-acyl derivatives are often more stable and can serve as intermediates for further functionalization. The acylation of aminoindazoles is a well-established method for introducing a variety of functional groups. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indazole Scaffolds
Starting MaterialReagentConditionsProductYield (%)Reference
3-Carboxymethyl-1H-indazoleBenzyl bromide, NaHTHF1-Benzyl-3-carboxymethyl-1H-indazole>99 (regioselectivity) nih.gov
5-Bromo-1H-indazol-3-amineChloroacetic anhydride, Na2CO3rt, 10 h2-Chloro-N-(5-bromo-1H-indazol-3-yl)acetamide62-68 nih.gov

Amide and Urea (B33335) Formation

The C3-amino group serves as a nucleophile for the formation of amide and urea linkages, which are important functionalities in many biologically active molecules.

Amide formation can be achieved by reacting 3-Amino-1H-indazol-7-ol hydrochloride with carboxylic acids or their derivatives. Standard peptide coupling reagents such as N-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate this transformation in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as N,N-dimethylformamide (DMF). derpharmachemica.com

Urea formation can be accomplished by reacting the C3-amino group with isocyanates or carbamoyl (B1232498) chlorides. A known derivative, 1-(4-(3-amino-7-hydroxy-1H-indazol-4-yl)phenyl)-3-(3-bromophenyl)urea, demonstrates the feasibility of forming a urea linkage at the C3-amino position. nbinno.com The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate, which can be generated in situ from other functional groups. nih.gov

Table 2: Examples of Amide and Urea Formation with Aminoindazoles
Starting MaterialReagent(s)ConditionsProduct TypeReference
1H-Indazole-3-carboxylic acidSubstituted amine, HOBT, EDC.HCl, TEADMF, rt, 4-6 hAmide derpharmachemica.com
4-substituted 3-amino-7-hydroxy-1H-indazole3-bromophenyl isocyanateNot specifiedUrea nbinno.com

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C3 position can be converted into a diazonium salt through diazotization. This intermediate is highly versatile and can undergo a variety of subsequent transformations to introduce a wide range of functional groups.

Diazotization is typically carried out by treating the amino compound with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and is used immediately in the next step. The diazotization of 3-aminoindoles has been studied, suggesting similar reactivity for 3-aminoindazoles. researchgate.net

Subsequent Transformations of the diazonium salt can lead to a variety of products through reactions such as the Sandmeyer reaction, which allows for the introduction of halides (Cl, Br), cyanide (CN), and other groups. These reactions typically involve the use of copper(I) salts as catalysts.

Table 3: Potential Transformations of the C3-Diazonium Salt
Reaction TypeReagent(s)Product Functional Group
Sandmeyer (Chlorination)CuCl, HCl-Cl
Sandmeyer (Bromination)CuBr, HBr-Br
Sandmeyer (Cyanation)CuCN, KCN-CN
Schiemann ReactionHBF₄, heat-F
HydrolysisH₂O, H⁺, heat-OH
ReductionH₃PO₂-H

Chemical Transformations of the C7-Hydroxyl Group

The hydroxyl group at the C7 position is a phenolic hydroxyl group, which imparts its own characteristic reactivity to the molecule. This group can be alkylated or acylated to form ethers and esters, respectively.

O-Alkylation and O-Acylation Reactions

The oxygen atom of the C7-hydroxyl group is nucleophilic and can react with electrophiles to form new carbon-oxygen bonds.

O-Alkylation leads to the formation of ethers. This reaction is typically performed by treating the hydroxyl compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The choice of base and reaction conditions can influence the selectivity of the reaction, especially in the presence of other nucleophilic sites. Selective O-alkylation of similar phenolic systems has been achieved using bases like potassium carbonate in DMF. nih.gov

O-Acylation results in the formation of esters. This can be achieved by reacting the hydroxyl group with acylating agents like acyl chlorides or anhydrides. Chemoselective O-acylation of compounds containing both amino and hydroxyl groups can be achieved under acidic conditions, where the amino group is protonated and thus deactivated towards acylation. nih.gov

Ether and Ester Linkage Formation

The formation of ether and ester linkages at the C7 position is a key strategy for modifying the properties of the 3-Amino-1H-indazol-7-ol hydrochloride molecule.

Ether Linkage Formation provides a stable connection and allows for the introduction of a wide variety of alkyl or aryl groups. The Williamson ether synthesis is a common method for achieving this transformation.

Ester Linkage Formation introduces an ester functionality, which can be a useful handle for further reactions or can modulate the biological activity of the molecule. The esterification of amino acids with methanol (B129727) in the presence of trimethylchlorosilane is a mild and efficient method that could be applicable to the C7-hydroxyl group, provided the amino group is appropriately protected or the conditions are optimized for selectivity. nih.gov

Table 4: General Conditions for Ether and Ester Formation on Phenolic Hydroxyls
TransformationReagent TypeGeneral ConditionsProduct Linkage
O-AlkylationAlkyl halideBase (e.g., K₂CO₃), Solvent (e.g., DMF)Ether
O-AcylationAcyl chloride/anhydrideBase or Acidic mediumEster

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring

The indazole ring is a bicyclic heteroaromatic system that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these transformations on 3-Amino-1H-indazol-7-ol hydrochloride is dictated by the electronic nature of the indazole nucleus and the directing influence of the existing substituents. The amino group at the 3-position and the hydroxyl group at the 7-position are both electron-donating groups, which activate the aromatic ring towards electrophilic attack.

In electrophilic aromatic substitution, these activating groups direct incoming electrophiles to the ortho and para positions. For the benzene (B151609) portion of the indazole ring, this would primarily be the C4 and C6 positions. The C5 position would be less favored due to steric hindrance from the adjacent hydroxyl group at C7 and the fused pyrazole (B372694) ring. The pyrazole ring itself is generally less reactive towards electrophiles than the benzene ring.

Nucleophilic aromatic substitution on the indazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in 3-Amino-1H-indazol-7-ol hydrochloride. However, nucleophilic attack can occur on fused oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles, leading to ring-opening and the formation of 2-substituted 1H-indazolones. nih.gov This suggests that derivatization of the amino or hydroxyl group could facilitate subsequent nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions at the Indazole Core

The indazole core of 3-Amino-1H-indazol-7-ol hydrochloride is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior functionalization of the indazole ring with a halide or triflate.

Suzuki, Sonogashira, and Buchwald-Hartwig Couplings

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide or triflate. A bromo or iodo derivative of 3-Amino-1H-indazol-7-ol hydrochloride could readily participate in Suzuki-Miyaura reactions. For instance, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with various aryl boronic acids using a palladium catalyst. nih.gov This demonstrates the feasibility of functionalizing the C7 position of the indazole core. Microwave-assisted Suzuki-Miyaura coupling of 3-bromoindazoles has also been reported to proceed efficiently. researchgate.netresearchgate.net

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com 3-Iodoindazoles are known to be effective substrates in Sonogashira couplings. mdpi.com This reaction provides a direct route to introduce alkynyl moieties onto the indazole scaffold, which can serve as versatile handles for further transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.comlibretexts.org This reaction would be particularly useful for further derivatizing a halogenated analog of 3-Amino-1H-indazol-7-ol hydrochloride by introducing a variety of amino groups. The reaction is known to be applicable to a wide range of amines, including primary and secondary amines. wikipedia.org An efficient synthesis of N-substituted 3-aminoindazoles has been described using the Buchwald-Hartwig C-N coupling reaction. researchgate.net

Below is a table summarizing representative conditions for these cross-coupling reactions on indazole systems.

Reaction Catalyst System Base Solvent Typical Substrates Reference
Suzuki-MiyauraPdCl₂(dppf)K₂CO₃Dioxane/WaterBromo-indazole carboxamide, boronic acids mdpi.com
SonogashiraPd(PPh₃)₄, CuIEt₃NDMF3-Iodoindazoles, terminal alkynes mdpi.com
Buchwald-HartwigPd₂(dba)₃, BINAPNaOtBuTolueneAryl bromides, primary/secondary amines wikipedia.org

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer a more atom-economical approach to modifying the indazole core, avoiding the need for pre-functionalization with halides. rsc.orgresearchgate.netresearchgate.net Transition metal-catalyzed C-H activation can be directed to specific positions on the indazole ring. nih.govacs.orgmdpi.com For 2H-indazoles, palladium-catalyzed C-H functionalization at the C3-position has been achieved via an isocyanide insertion strategy. acs.org Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov Lewis acid-mediated C-H aminoalkylation of azoles has also been reported as a metal-free approach. nih.gov Given the presence of the directing amino and hydroxyl groups, C-H functionalization of 3-Amino-1H-indazol-7-ol hydrochloride could potentially be achieved with high regioselectivity.

Ring Expansion and Contraction Reactions of the Indazole System

The indazole ring system can undergo skeletal rearrangements to form larger or smaller ring systems. These transformations can provide access to novel heterocyclic scaffolds.

Ring expansion of indazoles to quinazolines has been reported. researchgate.netresearchgate.net This transformation can be achieved through a one-pot, two-step skeletal editing process involving N-N bond cleavage and carbon atom insertion. researchgate.net Another approach involves a TfOH-promoted C2–N1 ring-expansion reaction of indoles, which could potentially be adapted to the indazole system. thieme-connect.com

Ring contraction of nitrogen-containing heterocycles is a known process, often proceeding through various reactive intermediates. nih.govresearchgate.netresearchgate.netrsc.orgwikipedia.org While specific examples for the indazole ring system of 3-Amino-1H-indazol-7-ol hydrochloride are not prevalent in the literature, general methodologies for the ring contraction of saturated heterocycles via visible light-mediation or other chemical methods could potentially be applied to a reduced derivative of the indazole core. nih.gov

Derivatization for Library Synthesis

The 3-Amino-1H-indazol-7-ol hydrochloride scaffold is an excellent starting point for the generation of compound libraries for drug discovery and other applications. nih.govresearchgate.netresearchgate.netacs.org The functional groups present on the molecule, namely the amino and hydroxyl groups, as well as the reactive positions on the indazole ring, allow for a multitude of derivatization strategies.

Combinatorial synthesis can be employed to rapidly generate a large number of analogs by reacting the parent compound with a diverse set of building blocks. For example, the amino group can be acylated, alkylated, or used in reductive amination reactions. The hydroxyl group can be etherified or esterified. Furthermore, the cross-coupling and C-H functionalization reactions discussed previously can be utilized to introduce a wide variety of substituents at different positions on the indazole core. The synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides has been successfully demonstrated using parallel solution-phase methods. nih.govacs.org Such libraries of indazole derivatives are of significant interest due to the wide range of biological activities exhibited by this class of compounds, including anti-cancer properties. nih.govrsc.org

The table below outlines potential derivatization strategies for library synthesis starting from 3-Amino-1H-indazol-7-ol.

Functional Group/Position Reaction Type Potential Reagents Resulting Moiety
3-Amino GroupAcylationAcid chlorides, AnhydridesAmides
3-Amino GroupSulfonylationSulfonyl chloridesSulfonamides
3-Amino GroupReductive AminationAldehydes, KetonesSecondary/Tertiary Amines
7-Hydroxyl GroupEtherificationAlkyl halides, TriflatesEthers
7-Hydroxyl GroupEsterificationAcid chlorides, AnhydridesEsters
C4/C6 PositionsElectrophilic SubstitutionHalogenating agents, Nitrating agentsHalogenated/Nitrated Indazoles
Halogenated IndazoleSuzuki CouplingBoronic acids/estersArylated/Heteroarylated Indazoles
Halogenated IndazoleSonogashira CouplingTerminal alkynesAlkynylated Indazoles

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

  • 4.3.1. Infrared (IR) Spectroscopy for Functional Group Identification
  • 4.3.2. Raman Spectroscopy for Molecular Vibrations
  • Should the spectroscopic data for 3-Amino-1H-indazol-7-ol hydrochloride become publicly available in the future, a detailed and accurate article could then be composed.

    Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

    Electronic absorption spectroscopy, or UV-Vis, is a crucial technique for probing the electronic transitions within a molecule. For 3-Amino-1H-indazol-7-ol hydrochloride, the UV-Vis spectrum is anticipated to be influenced by the electronic structure of the bicyclic indazole system, which is further modulated by the amino and hydroxyl substituents.

    The core indazole ring system, an aromatic heterocycle, is the primary chromophore. The electronic transitions in such systems are typically of the π → π* type, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. These transitions are generally characterized by high molar absorptivity (ε). The presence of the amino (-NH2) and hydroxyl (-OH) groups, both being auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted indazole. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms, which delocalize into the aromatic ring, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

    In a polar protic solvent, further shifts in the absorption maxima can be expected due to solvent-solute interactions, such as hydrogen bonding. The protonation of the amino group to form the hydrochloride salt will likely lead to a hypsochromic shift (a shift to shorter wavelengths) compared to the free base, as the electron-donating ability of the amino group is diminished upon protonation.

    A hypothetical UV-Vis absorption data table for 3-Amino-1H-indazol-7-ol hydrochloride in a polar solvent like ethanol (B145695) is presented below, based on typical values for similar aromatic systems.

    Solvent λmax 1 (nm) Molar Absorptivity (ε1, M⁻¹cm⁻¹) λmax 2 (nm) Molar Absorptivity (ε2, M⁻¹cm⁻¹) Transition Type
    Ethanol~230~25,000~290~8,000π → π
    Water (pH 7)~228~24,500~288~7,800π → π
    0.1 M HCl~225~23,000~285~7,500π → π*
    Note: This data is hypothetical and serves as an illustrative example of expected spectral characteristics.

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 3-Amino-1H-indazol-7-ol hydrochloride is not available in the reviewed literature, the solid-state structure can be predicted to exhibit several key features based on the analysis of related indazole derivatives.

    The indazole ring is planar, and the geometry around the exocyclic amino group is also expected to be planar. In the solid state, the molecules are likely to be engaged in an extensive network of intermolecular hydrogen bonds. The hydroxyl group at the 7-position and the amino group at the 3-position are excellent hydrogen bond donors, while the nitrogen atoms of the indazole ring and the chloride counter-ion are effective hydrogen bond acceptors.

    A hypothetical table of crystallographic data for 3-Amino-1H-indazol-7-ol hydrochloride is provided below, based on common crystal systems and parameters for small organic molecules.

    Parameter Hypothetical Value
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)~8.5
    b (Å)~12.2
    c (Å)~9.8
    α (°)90
    β (°)~105
    γ (°)90
    Volume (ų)~990
    Z4
    Calculated Density (g/cm³)~1.45
    Note: This data is hypothetical and for illustrative purposes only.

    Chiroptical Spectroscopy for Stereochemical Analysis (e.g., VCD for chiral derivatives)

    Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. While 3-Amino-1H-indazol-7-ol hydrochloride is an achiral molecule, it is noteworthy that achiral molecules can crystallize in chiral space groups, leading to a chiral solid-state structure. In such cases, chiroptical techniques like Vibrational Circular Dichroism (VCD) can be employed for stereochemical analysis of the crystalline form.

    VCD measures the difference in the absorption of left and right circularly polarized infrared light by a sample. For a crystal of an achiral molecule that has crystallized in a chiral space group, a VCD spectrum can be observed due to the helical or other chiral arrangement of the molecules in the crystal lattice. The resulting VCD signals would be indicative of the supramolecular chirality of the crystal.

    The VCD spectrum would exhibit bands corresponding to the vibrational modes of the molecule, with the sign and intensity of the VCD signals being dependent on the absolute configuration of the crystal's chirality (e.g., a right-handed or left-handed helical arrangement). Theoretical calculations of the VCD spectrum for a proposed crystal structure can be compared with the experimental spectrum to determine the absolute configuration of the crystalline form.

    While no chiral derivatives of 3-Amino-1H-indazol-7-ol hydrochloride are discussed, the potential for solid-state chirality of the parent compound itself makes VCD a relevant and powerful tool for its in-depth structural characterization in the crystalline phase.

    Spectroscopic Technique Application to 3-Amino-1H-indazol-7-ol hydrochloride Information Gained
    Vibrational Circular Dichroism (VCD)Analysis of single crystals or crystalline powdersDetermination of the absolute configuration of the crystal lattice if it crystallizes in a chiral space group.
    Electronic Circular Dichroism (ECD)Analysis of chiral derivatives in solution or solid stateDetermination of the absolute configuration of stereogenic centers in chiral derivatives.
    Optical Rotatory Dispersion (ORD)Analysis of chiral derivatives in solutionMeasurement of the optical rotation as a function of wavelength, providing information on the stereochemistry.
    Note: This table outlines the potential applications of chiroptical techniques to the title compound and its hypothetical chiral derivatives.

    Application As a Key Heterocyclic Synthon in Complex Molecule Construction

    Role in the Synthesis of Heterocycle-Fused Architectures

    The 3-aminoindazole core is a well-established precursor for the synthesis of various nitrogen-containing fused heterocyclic systems. researchgate.net The presence of a nucleophilic amino group and the adjacent ring nitrogen atoms allows for a variety of cyclization reactions to form new rings fused to the indazole scaffold.

    One of the most prominent applications of 3-aminoindazoles is in the synthesis of pyrimido[1,2-b]indazoles. researchgate.netresearchgate.net These tricyclic structures are of interest due to their potential biological activities and unique photophysical properties. researchgate.net Various synthetic strategies have been developed to construct this fused system, often through multicomponent reactions that efficiently build molecular complexity.

    For instance, a [3+2+1] three-component annulation process has been established for the synthesis of substituted 3-oxo-pyrimido[1,2-b]indazoles from 3-aminoindazoles and ketones. researchgate.net In this reaction, one molecule of the 3-aminoindazole reacts with two molecules of a ketone to form the fused tricyclic product. Another approach involves the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones. mdpi.com These reactions showcase the utility of the 3-aminoindazole synthon in constructing complex, functionalized heterocyclic architectures.

    Table 1: Examples of Heterocycle-Fused Architectures Synthesized from 3-Aminoindazoles

    Starting Materials Reaction Type Fused Heterocyclic Product Reference
    3-Aminoindazole, Ketones [3+2+1] Annulation 3-Oxo-pyrimido[1,2-b]indazole researchgate.net
    3-Aminoindazole, Ethyl 4,4,4-trifluoro-3-oxobutanoate Condensation 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazole-4-one mdpi.com
    3-Aminoindazoles, Ketones, N,N-Dimethylaminoethanol (3+2+1) Cyclization 2,3-Disubstituted pyrimido[1,2-b]indazoles researchgate.net

    Precursor for Advanced Organic Materials

    The development of novel organic materials for applications in electronics and photonics is a rapidly growing field of research. Heterocyclic compounds play a crucial role in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics, and other organic electronic devices. nih.govmdpi.com While direct applications of 3-Amino-1H-indazol-7-ol hydrochloride in this area are not extensively documented, its structural motifs are found in known organic functional materials.

    Derivatives of 3-aminoindazoles, such as the pyrimido[1,2-b]indazoles, have been shown to exhibit interesting photophysical properties. For example, certain pyrrolidone-fused pyrimido[1,2-b]indazole derivatives, synthesized from 1H-indazol-3-amine, have been found to display aggregation-induced emission (AIE). rsc.org AIE is a desirable property for OLED emitters, as it can lead to high emission efficiency in the solid state.

    The carbazole (B46965) moiety, which is structurally related to the indazole core, is a well-known building block for charge-transporting materials and emitters in OLEDs. nih.gov The electron-rich nature of the indazole ring in 3-Amino-1H-indazol-7-ol, combined with the potential for derivatization at the amino and hydroxyl groups, suggests that this compound could serve as a precursor for the synthesis of novel materials with tailored electronic and photophysical properties for applications in organic electronics.

    Development of Analytical Reagents and Probes

    Fluorescent chemosensors are molecules designed to detect and signal the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties. The design of these sensors often involves the combination of a fluorophore (a light-emitting unit) with a receptor (a binding unit) that selectively interacts with the target analyte.

    The 3-Amino-1H-indazol-7-ol scaffold possesses the key features of a potential fluorescent probe. The indazole ring system can act as a fluorophore, while the amino and hydroxyl groups can serve as binding sites for metal ions or other analytes. nih.gov The formation of a Schiff base through the condensation of the amino group with an aldehyde is a common strategy for creating chemosensors with high selectivity and sensitivity. nih.gov

    The interaction of the analyte with the receptor part of the sensor can lead to changes in the electronic properties of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response. While specific examples of analytical reagents derived from 3-Amino-1H-indazol-7-ol hydrochloride are not widely reported, the inherent structural and functional group characteristics of the molecule make it a promising candidate for the development of novel fluorescent probes for applications in environmental monitoring, biological imaging, and clinical diagnostics.

    Coordination Chemistry Applications as a Ligand

    In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The 3-aminoindazole framework contains multiple potential coordination sites, including the nitrogen atoms of the indazole ring and the exocyclic amino group, making it an interesting ligand for the synthesis of metal complexes. nih.gov

    The arrangement of these nitrogen atoms allows 3-aminoindazoles to act as bidentate ligands, where two atoms from the ligand bind to the metal center, or as bridging ligands, where the ligand connects two or more metal centers. The resulting coordination complexes can have diverse structures, from discrete mononuclear units to multidimensional polymers. mdpi.com

    The specific properties of the metal complexes, such as their geometry, stability, and reactivity, are influenced by the nature of the metal ion and the ligand. While the coordination chemistry of 3-Amino-1H-indazol-7-ol specifically is an area that warrants further exploration, studies on related amino-azole compounds, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, have demonstrated their ability to form a variety of transition metal complexes with interesting structural features. nih.govmdpi.com The ability of 3-Amino-1H-indazol-7-ol to form stable complexes with various metal ions suggests its potential application in areas such as catalysis, materials science, and bioinorganic chemistry.

    Structure Activity Relationship Sar Studies in the Context of Indazole Derivatives

    Systematic Modification Strategies for Indazole Derivatives

    The exploration of SAR for indazole derivatives involves systematic structural modifications to identify key features responsible for biological activity. These strategies are aimed at optimizing potency, selectivity, and pharmacokinetic properties.

    Common modification strategies include:

    Substitution on the Indazole Core: Functional groups are introduced at various positions of the indazole ring (e.g., C3, C5, C6, C7) to probe their impact on activity. For instance, SAR studies on 3-substituted 1H-indazoles revealed that the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov Similarly, modifications at the C6 position of the indazole scaffold have been shown to play a vital role in IDO1 inhibition. nih.gov

    Functional Group Alteration: Existing functional groups on a lead compound are altered to explore different chemical properties. A review of YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, highlights modifications such as reduction, oxidation, esterification, and various substitution reactions on the aromatic and furyl rings to develop derivatives with enhanced biological activities. nih.gov

    Coupling Reactions: Modern synthetic methods like Suzuki, Heck, Sonogashira, and Stille cross-coupling reactions are employed to introduce diverse aryl, vinyl, and alkynyl substituents, significantly expanding the chemical space for SAR studies. nih.govresearchgate.net For example, a series of 1H-indazole-3-amine derivatives were synthesized using the Suzuki coupling reaction to attach various substituted boronic acid esters to the indazole core, leading to the identification of compounds with significant antitumor activity. nih.gov

    Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. In the design of anticandidal agents, amides were proposed as a more stable bioisosteric replacement for esters in a series of 2,3-diphenyl-2H-indazole derivatives. nih.gov

    Influence of Substituent Position and Electronic Effects on Molecular Interactions

    The position and electronic nature of substituents on the indazole scaffold profoundly influence the molecule's interaction with its biological target. The distribution of electron density within the molecule can affect binding affinity, selectivity, and mechanism of action. researchgate.net

    The biological potential of synthesized indazole derivatives is often influenced by the size, nature, and position of substituents on the hybrid scaffold. researchgate.net For example, in a series of indazole derivatives evaluated for anti-cancer activity, the nature and position of the R1 substituent were critical. A pyridyl analogue displayed improved antiproliferative activity compared to a phenyl-substituted compound, while introducing a bulky substituent at the piperazinyl N4 position reduced the suppression of cell growth, suggesting that a suitable size of alkyl substituent at that position was favorable. nih.gov

    Electronic effects, categorized as either electron-donating or electron-withdrawing, can alter the pKa of the indazole ring and its ability to form hydrogen bonds or engage in other non-covalent interactions. nih.gov

    Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halogens can enhance the acidity of the N-H proton and may participate in specific interactions with the target protein. For instance, 7-nitroindazole (B13768) is a known nitric oxide synthase inhibitor. austinpublishinggroup.com The introduction of an electron-withdrawing -NO2 group in benzothiazole (B30560) derivatives was shown to lower the HOMO and LUMO energy levels, reducing the energy gap, which is advantageous for charge transport and optoelectronic properties. nih.gov

    Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) can increase electron density in the aromatic system. 7-Methoxyindazole proved to be a highly active compound in in vitro enzymatic assays of neuronal nitric oxide synthase (nNOS) activity. austinpublishinggroup.com

    The position of these substituents is equally critical. SAR studies on inhibitors of the IDO1 enzyme indicated that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in their inhibitory activity. nih.gov This highlights that specific regions of the indazole ring are more sensitive to substitution, likely because they are directly involved in key interactions within the binding pocket of the target protein.

    Conformational Flexibility and Rigidity in Indazole Scaffolds

    The conformational properties of a drug molecule are paramount for its ability to adopt the correct orientation for binding to its biological target. The indazole scaffold is a planar, aromatic heterocyclic ring system, which imparts a degree of rigidity to the molecules that contain it. nih.gov This inherent rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding.

    Rigid Scaffolds: The planarity of the indazole ring serves as a rigid anchor, which can be beneficial for positioning key interacting groups in a precise spatial arrangement. This is a foundational aspect of structure-based drug design.

    Flexible Side Chains: The introduction of flexible side chains allows the molecule to explore a wider conformational space and adapt to the specific topology of a target's binding site. For example, in a series of indazole-based kinase inhibitors, modifications to a piperidine (B6355638) moiety attached to the core were systematically explored to optimize binding. nih.gov

    Conformational Analysis: Computational methods are often used to analyze the conformational ensembles of indazole ligands in solution. This approach helps to rationalize the observed SAR and guide the design of new analogues with improved binding properties by understanding the preferred low-energy conformations. nih.gov

    By strategically balancing rigidity and flexibility, medicinal chemists can design indazole derivatives that maintain the necessary pre-organization for binding while retaining the ability to make optimal contacts with the target, thereby enhancing potency and selectivity.

    Ligand Design Principles and Pharmacophore Modeling

    The design of novel indazole-based ligands is increasingly guided by modern computational techniques, including pharmacophore modeling and structure-based drug design (SBDD). These approaches help to identify the essential structural features required for biological activity. nih.govnih.gov

    A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. For indazole derivatives, pharmacophore models often include features such as:

    Hydrogen Bond Acceptors (e.g., the nitrogen atoms of the pyrazole (B372694) ring).

    Hydrogen Bond Donors (e.g., the N-H group of the indazole).

    Aromatic Rings (the fused benzene (B151609) ring).

    Hydrophobic Features (substituents attached to the core).

    In one study, a pharmacophore model for Estrogen Receptor alpha (ERα) inhibitors was developed, which consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.id This model was then used for virtual screening of indazole-containing compounds to identify potential new inhibitors. ugm.ac.id

    SBDD utilizes the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. This approach was successfully used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.govnih.gov Modeling studies predicted that substituting an indole (B1671886) core with an indazole would enable a crucial hydrogen bond to form between the indazole N-2 atom and the backbone of a key amino acid (Ala564) in the FGFR1 binding site, thereby improving affinity. nih.gov This rational design approach led to the synthesis of a library of indazole-containing fragments that showed encouraging levels of inhibition against FGFR kinases. nih.govnih.govresearchgate.net

    The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming strong interactions with the hinge region of many protein kinases, a critical area for inhibitor binding. nih.govmdpi.com This principle has guided the design of numerous kinase inhibitors, where the indazole core serves as the anchor for engaging with the enzyme's backbone. mdpi.com

    The integration of these ligand design principles and modeling techniques allows for a more efficient and targeted exploration of the vast chemical space of indazole derivatives, accelerating the discovery of new therapeutic agents.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 3-Amino-1H-indazol-7-ol hydrochloride, and what analytical techniques validate its purity?

    • Synthetic Routes :

    • Condensation Reactions : Utilize 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones under reflux in acetic acid (3–5 h) to form indazole scaffolds .
    • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., phenylboronic acid) and brominated indazole precursors in the presence of Pd(OAc)₂ and Na₂CO₃ .
      • Purity Validation :
    • HPLC : Monitor reaction progress and quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).
    • TLC : Optimize solvent systems (e.g., ethanol/water) for rapid purity assessment .

    Q. How can researchers characterize the structural integrity of 3-Amino-1H-indazol-7-ol hydrochloride?

    • Spectroscopic Methods :

    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and amine groups (δ 3.0–5.0 ppm) in DMSO-d₆ .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy < 5 ppm .
      • Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation from theoretical values) .

    Q. What stability considerations are critical for handling 3-Amino-1H-indazol-7-ol hydrochloride in experimental settings?

    • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the amine group .
    • pH Sensitivity : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–9 buffers to identify degradation products via LC-MS .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve the yield of 3-Amino-1H-indazol-7-ol hydrochloride?

    • Design of Experiments (DoE) :

    • Factorial Design : Vary temperature (80–120°C), solvent (EtOH vs. DMF), and catalyst loading (0.5–2 mol% Pd) to identify optimal parameters .
      • Microwave-Assisted Synthesis : Reduce reaction time from 5 h to 20 min while maintaining >85% yield via controlled microwave irradiation (540 W) .

    Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

    • Advanced NMR Techniques :

    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
      • X-ray Crystallography : Confirm crystal structure and hydrogen bonding patterns for ambiguous proton assignments .

    Q. What strategies are effective in mitigating impurities during large-scale synthesis?

    • Chromatographic Purification :

    • Prep-HPLC : Use gradient elution (acetonitrile/0.1% TFA) to isolate the target compound from byproducts .
      • Recrystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to enhance crystalline purity .

    Q. How should pharmacokinetic studies be designed to evaluate the bioavailability of 3-Amino-1H-indazol-7-ol hydrochloride?

    • In Vivo Models : Administer the compound (5–20 mg/kg) to Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose.
    • LC-MS/MS Analysis : Quantify plasma concentrations using a validated method with a lower limit of quantification (LLOQ) of 1 ng/mL .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.